3-Amino-N-[4-(diethylamino)phenyl]benzamide
CAS No.: 1018244-09-1
Cat. No.: VC2904361
Molecular Formula: C17H21N3O
Molecular Weight: 283.37 g/mol
* For research use only. Not for human or veterinary use.
![3-Amino-N-[4-(diethylamino)phenyl]benzamide - 1018244-09-1](/images/structure/VC2904361.png)
Specification
CAS No. | 1018244-09-1 |
---|---|
Molecular Formula | C17H21N3O |
Molecular Weight | 283.37 g/mol |
IUPAC Name | 3-amino-N-[4-(diethylamino)phenyl]benzamide |
Standard InChI | InChI=1S/C17H21N3O/c1-3-20(4-2)16-10-8-15(9-11-16)19-17(21)13-6-5-7-14(18)12-13/h5-12H,3-4,18H2,1-2H3,(H,19,21) |
Standard InChI Key | ZIDXMPORVDPWMC-UHFFFAOYSA-N |
SMILES | CCN(CC)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N |
Canonical SMILES | CCN(CC)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N |
Introduction
Chemical Structure and Properties
Molecular Structure
3-Amino-N-[4-(diethylamino)phenyl]benzamide belongs to the benzamide family, featuring a 3-amino substituent on the benzamide moiety and a diethylamino group at the para position of the phenyl ring. This structure differs from 4-Amino-N-[4-(diethylamino)phenyl]benzamide, which has the amino group at position 4 rather than position 3. The positional isomerism potentially confers different chemical and biological properties to these compounds.
The molecular formula of 3-Amino-N-[4-(diethylamino)phenyl]benzamide is C17H21N3O, with an estimated molecular weight of approximately 283.37 g/mol, similar to its 4-amino isomer. The compound contains three nitrogen atoms: one in the amino group, one in the amide linkage, and one in the diethylamino substituent.
Physical Properties
Based on structurally similar compounds, 3-Amino-N-[4-(diethylamino)phenyl]benzamide likely exists as a solid at room temperature. The presence of amino and amide groups suggests potential for hydrogen bonding, which would influence its solubility profile. The compound would likely show moderate solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide, with lower solubility in water.
Chemical Reactivity
The reactivity of 3-Amino-N-[4-(diethylamino)phenyl]benzamide can be inferred from its functional groups:
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The amino group (-NH2) at position 3 of the benzamide moiety can undergo typical amine reactions including:
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Protonation in acidic conditions
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Acylation reactions with acid chlorides or anhydrides
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Nucleophilic substitution reactions
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The amide linkage (-NHCO-) can participate in:
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Hydrolysis under strongly acidic or basic conditions
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Reduction reactions with strong reducing agents
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The diethylamino group can undergo:
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Protonation in acidic media
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Quaternization with alkyl halides
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Similar to what has been observed with 4-amino analogs, these reactive sites make the compound potentially useful for various chemical modifications in drug development processes.
Synthesis Methods
Coupling Reaction Approach
A viable synthetic route would involve the coupling of 3-aminobenzoic acid or its activated derivative with 4-(diethylamino)aniline:
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Activation of 3-aminobenzoic acid with coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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Reaction with 4-(diethylamino)aniline to form the amide bond
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Purification through column chromatography or recrystallization
Acid Chloride Method
Another potential approach involves converting 3-aminobenzoic acid to its acid chloride intermediate:
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Protection of the amino group of 3-aminobenzoic acid
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Conversion to acid chloride using thionyl chloride or oxalyl chloride
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Reaction with 4-(diethylamino)aniline
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Deprotection of the amino group
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Purification
Comparative Analysis with Similar Compounds
The synthesis of the related compound 4-amino-N-[2-(diethylamino)ethyl]benzamide (procainamide) tetraphenylborate has been documented, achieving a yield of 85% through an ion-associate reaction between sodium tetraphenyl borate and 4-amino-N-[2-(diethylamino)ethyl]benzamide hydrochloride in deionized water at room temperature . This green chemistry approach could potentially be adapted for the synthesis of 3-Amino-N-[4-(diethylamino)phenyl]benzamide, with appropriate modifications to account for the different substitution patterns.
Spectroscopic Characterization
Infrared Spectroscopy
Based on the spectroscopic data available for similar compounds, 3-Amino-N-[4-(diethylamino)phenyl]benzamide would likely exhibit characteristic IR absorption bands:
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N-H stretching vibrations of the primary amine (3500-3300 cm^-1)
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N-H stretching of the amide (3300-3250 cm^-1)
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C=O stretching of the amide group (approximately 1630-1650 cm^-1)
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C-N stretching vibrations (1350-1250 cm^-1)
For comparison, the 4-amino analog shows amine N-H stretching at 3230-3469 cm^-1 and a significant amide C=O stretching absorbance at 1633 cm^-1 .
Nuclear Magnetic Resonance Spectroscopy
The ^1H NMR spectrum of 3-Amino-N-[4-(diethylamino)phenyl]benzamide would likely show:
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Aromatic protons from both phenyl rings (approximately 6.5-7.5 ppm)
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NH proton of the amide linkage (approximately 9-10 ppm)
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NH2 protons of the amino group (approximately 3.5-4.5 ppm)
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CH2 protons of the diethylamino group (approximately 3.0-3.5 ppm)
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CH3 protons of the diethylamino group (approximately 1.0-1.2 ppm)
Mass Spectrometry
Mass spectrometric analysis would likely show the molecular ion peak at m/z 283.37, corresponding to the molecular weight of C17H21N3O. Fragmentation patterns would include cleavage of the diethylamino group and the amide bond.
Computational Studies
Density Functional Theory Analysis
Density Functional Theory (DFT) calculations can provide insights into the electronic structure and properties of 3-Amino-N-[4-(diethylamino)phenyl]benzamide. Based on studies of related compounds, the B3LYP functional with the 6-311G(d,p) basis set would be suitable for geometry optimization and electronic property calculations .
For the structurally similar procainamide-tetraphenylborate complex, DFT calculations revealed:
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Optimized geometry showing the most energetically favorable conformations
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HOMO-LUMO energy gaps of 4.4566 and 4.3795 eV for different complex configurations in solvent phase
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Stabilization effects due to solvent polarity affecting the energy gap between HOMO and LUMO orbitals
Similar computational analysis of 3-Amino-N-[4-(diethylamino)phenyl]benzamide would be expected to provide valuable information about its electronic structure, reactivity, and potential interaction with biological targets.
Table 1: Predicted Computational Parameters for 3-Amino-N-[4-(diethylamino)phenyl]benzamide Based on Similar Compounds
Molecular Docking Studies
Molecular docking simulations could provide insights into the potential interactions of 3-Amino-N-[4-(diethylamino)phenyl]benzamide with biological targets. The compound's structural features—particularly the amino group, amide linkage, and diethylamino substituent—would likely enable hydrogen bonding, π-π stacking, and hydrophobic interactions with protein binding sites.
Biological Activity and Applications
Structure-Activity Relationship
The position of the amino group (3 versus 4) on the benzamide ring could significantly influence the biological activity of the compound:
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The meta-position (3-amino) might alter the electronic distribution across the molecule compared to the para-position (4-amino).
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This change could modify the compound's binding affinity for biological targets and potentially result in different pharmacological profiles.
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The meta-substitution might influence the compound's ability to form hydrogen bonds with target proteins, potentially affecting its potency or selectivity.
Table 2: Comparative Analysis of Potential Biological Activities
Analytical Methods
Chromatographic Techniques
For the analysis and purification of 3-Amino-N-[4-(diethylamino)phenyl]benzamide, several chromatographic techniques would be applicable:
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High-Performance Liquid Chromatography (HPLC) using reverse-phase columns with appropriate mobile phases (methanol/water or acetonitrile/water) for separation and quantification.
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Thin-Layer Chromatography (TLC) for reaction monitoring and purity assessment, using silica gel plates and suitable solvent systems.
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Column chromatography for purification, typically employing silica gel as the stationary phase and gradient elution with hexane/ethyl acetate or dichloromethane/methanol mixtures.
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